7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it . These substituents include a 3,4-dimethoxyphenyl group, a methyl group, and a pyridin-3-yl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and pyridinyl groups could affect its solubility and stability .Scientific Research Applications
Synthesis and Characterization
The compound belongs to a class of chemicals known for their intricate synthesis processes and potential biological activities. Researchers have developed methods for synthesizing related triazolopyrimidine derivatives, using techniques such as the Biginelli protocol, to produce compounds with varying substituents for further biological evaluation (Gilava et al., 2020). These compounds are characterized by spectroscopic techniques like IR, NMR, and mass spectrometry, providing detailed information about their molecular structures.
Biological Activities
The biological activities of triazolopyrimidine derivatives have been a significant focus, with studies exploring their antimicrobial, antioxidant, and potential anticancer properties. For instance, synthesized triazolopyrimidines have been evaluated for antimicrobial activity against various pathogens, showing promising results that highlight their potential as therapeutic agents (Gazizov et al., 2020). Furthermore, their antioxidant activities have been investigated, providing insights into their potential for preventing oxidative stress-related diseases.
Antitumor and Anti-Inflammatory Properties
Certain derivatives of triazolopyrimidines have been synthesized and evaluated for their antitumor activities. These compounds have been tested against various cancer cell lines, revealing some derivatives with significant inhibitory effects, suggesting a promising avenue for the development of new anticancer therapies (Farag & Fahim, 2019). Additionally, studies on their anti-inflammatory properties have identified compounds with notable activity, pointing towards potential applications in treating inflammation-related conditions.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to impact various pathways related to their targets, such as the rorγt, phd-1, jak1, and jak2 pathways . These pathways have downstream effects on immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, as nitrogen-containing heterocyclic compounds are often well-absorbed and distributed in the body .
Result of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects . This suggests that the compound might have similar effects.
Action Environment
The compound’s synthesis under microwave conditions suggests that it might be stable under a range of conditions .
Future Directions
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-17(19(27)25-14-5-4-8-21-10-14)18(26-20(24-12)22-11-23-26)13-6-7-15(28-2)16(9-13)29-3/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBWRMUXDNHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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